molecular formula C11H16BrNO2 B7630321 3-(5-Bromo-2-ethoxyanilino)propan-1-ol

3-(5-Bromo-2-ethoxyanilino)propan-1-ol

Cat. No. B7630321
M. Wt: 274.15 g/mol
InChI Key: VLXJSSPKXWQGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-2-ethoxyanilino)propan-1-ol, commonly known as BEAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BEAP is a member of the family of anilino alcohols and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BEAP is not fully understood. However, studies have suggested that BEAP exerts its effects by modulating various signaling pathways in cells. BEAP has been shown to inhibit the activity of enzymes such as glycogen synthase kinase 3β (GSK3β) and protein kinase C (PKC), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BEAP has been shown to have various biochemical and physiological effects. BEAP has been shown to inhibit the activity of GSK3β, which is involved in the regulation of glucose metabolism, protein synthesis, and cell proliferation. BEAP has also been shown to inhibit the activity of PKC, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. BEAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

BEAP has several advantages for lab experiments. BEAP is a synthetic compound that can be easily synthesized using different methods. BEAP is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, BEAP has some limitations for lab experiments. BEAP can be toxic at high concentrations, and its effects can be influenced by various factors such as pH, temperature, and the presence of other compounds.

Future Directions

There are several future directions for research on BEAP. One of the future directions is to investigate the potential of BEAP as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of BEAP and its effects on various signaling pathways in cells. Additionally, future research could focus on the optimization of the synthesis method of BEAP to improve its yield and purity.

Synthesis Methods

BEAP can be synthesized using different methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxyaniline with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BEAP. Other methods of synthesis include the reduction of 3-(5-bromo-2-nitroanilino)propan-1-ol using a reducing agent such as sodium dithionite.

Scientific Research Applications

BEAP has been studied for its potential applications in various fields of scientific research. One of the most significant applications of BEAP is in the field of medicinal chemistry. BEAP has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BEAP has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BEAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-(5-bromo-2-ethoxyanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-2-15-11-5-4-9(12)8-10(11)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXJSSPKXWQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-ethoxyanilino)propan-1-ol

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